2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid
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Overview
Description
2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a fluoroaniline group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid typically involves multiple steps, starting with the preparation of the indole and thiazolidinone intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluoroaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated building block used in organic synthesis.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
Uniqueness
2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C21H16FN3O6S3 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-[(5Z)-5-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C21H16FN3O6S3/c22-12-5-7-13(8-6-12)23-16(26)11-25-15-4-2-1-3-14(15)17(19(25)27)18-20(28)24(21(32)33-18)9-10-34(29,30)31/h1-8H,9-11H2,(H,23,26)(H,29,30,31)/b18-17- |
InChI Key |
OCUWTPRGVBUDIG-ZCXUNETKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)/C(=O)N2CC(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C(=O)N2CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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